molecular formula C18H16N2O2 B3012782 2-benzyl-6-(2-methoxyphenyl)pyridazin-3(2H)-one CAS No. 922975-30-2

2-benzyl-6-(2-methoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B3012782
CAS No.: 922975-30-2
M. Wt: 292.338
InChI Key: LJLJTABHFASPEA-UHFFFAOYSA-N
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Description

2-benzyl-6-(2-methoxyphenyl)pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a benzyl group and a methoxyphenyl group attached to the pyridazinone core, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-6-(2-methoxyphenyl)pyridazin-3(2H)-one typically involves the condensation of appropriate benzyl and methoxyphenyl precursors with a pyridazinone core. Common synthetic routes may include:

    Step 1: Formation of the pyridazinone core through cyclization reactions.

    Step 2: Introduction of the benzyl group via alkylation reactions.

    Step 3: Attachment of the methoxyphenyl group through electrophilic aromatic substitution.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-6-(2-methoxyphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The pyridazinone core can be reduced to form dihydropyridazine derivatives.

    Substitution: The benzyl and methoxyphenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens, alkyl halides, or nitrating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction may produce dihydropyridazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-benzyl-6-(2-methoxyphenyl)pyridazin-3(2H)-one would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins to exert its effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-benzyl-6-phenylpyridazin-3(2H)-one
  • 2-benzyl-6-(4-methoxyphenyl)pyridazin-3(2H)-one
  • 2-benzyl-6-(2-chlorophenyl)pyridazin-3(2H)-one

Uniqueness

2-benzyl-6-(2-methoxyphenyl)pyridazin-3(2H)-one is unique due to the presence of both benzyl and methoxyphenyl groups, which may confer distinct chemical and biological properties compared to its analogs. These structural features can influence its reactivity, solubility, and interaction with biological targets.

Properties

IUPAC Name

2-benzyl-6-(2-methoxyphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-22-17-10-6-5-9-15(17)16-11-12-18(21)20(19-16)13-14-7-3-2-4-8-14/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLJTABHFASPEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN(C(=O)C=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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